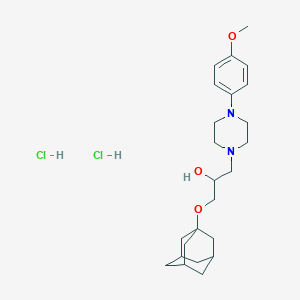

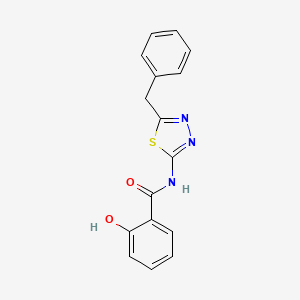

![molecular formula C17H22N2O2 B2674689 1-[(3aR,4R,6aR)-4-phenyl-hexahydro-1H-furo[3,4-b]pyrrole-3a-carbonyl]pyrrolidine CAS No. 2226422-04-2](/img/structure/B2674689.png)

1-[(3aR,4R,6aR)-4-phenyl-hexahydro-1H-furo[3,4-b]pyrrole-3a-carbonyl]pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

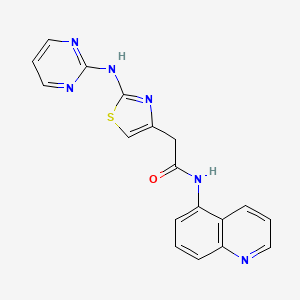

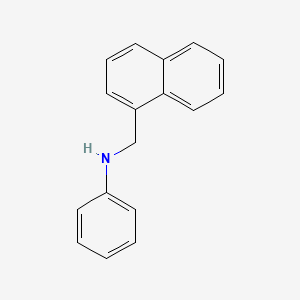

1-[(3aR,4R,6aR)-4-phenyl-hexahydro-1H-furo[3,4-b]pyrrole-3a-carbonyl]pyrrolidine, commonly referred to as PHFPC, is a highly versatile and valuable molecule used in a variety of scientific research applications. Its structure consists of a pyrrolidine ring with a phenyl group attached to the nitrogen and a furo[3,4-b]pyrrole-3a-carbonyl group attached to the carbon. PHFPC has been extensively studied due to its ability to act as a catalyst and its ability to bind to various receptors.

Aplicaciones Científicas De Investigación

Synthetic Applications in Organic Chemistry

Construction of Multisubstituted Tetrahydropyridines : The cyclization of β-propargylamino acrylic derivatives, catalyzed by Au(I), leads to the formation of tetrahydropyridines and their ortho-fused cyclic derivatives, demonstrating a pathway for creating substances with privileged pharmacophore scaffolds, which are crucial in drug discovery and development (Matouš et al., 2020).

Derivatives Formation through Azidoacrylates Transformation : Furo[3,2-c]pyridines and pyrrolo[2′,3′-4,5]furo[3,2-c]pyridine are synthesized from azidoacrylates, showcasing a method for creating condensed O-, N-heterocycles, which have potential applications in material science and pharmaceuticals (Krutošíková et al., 1992).

Materials Science and Polymer Chemistry

Fluorescent Pyrrolopyridine Derivatives : The synthesis and characterization of pyrrole chalcone derivatives demonstrate applications in developing new materials with desirable optical properties, such as fluorescence, which is valuable in sensing, imaging, and electronic devices (Singh et al., 2014).

Conductive Polymers from Pyrrole-Based Monomers : A study on derivatized bis(pyrrol-2-yl) arylenes for electropolymerization to form conductive polymers showcases the potential of pyrrole derivatives in creating materials with low oxidation potentials, contributing to advancements in electronic and optoelectronic devices (Sotzing et al., 1996).

Propiedades

IUPAC Name |

[(3aR,4R,6aR)-4-phenyl-1,2,3,4,6,6a-hexahydrofuro[3,4-b]pyrrol-3a-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c20-16(19-10-4-5-11-19)17-8-9-18-14(17)12-21-15(17)13-6-2-1-3-7-13/h1-3,6-7,14-15,18H,4-5,8-12H2/t14-,15+,17+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIYSQBDUVYQSO-ZMSDIMECSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C23CCNC2COC3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=O)[C@]23CCN[C@H]2CO[C@@H]3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3aR,4R,6aR)-4-phenyl-hexahydro-1H-furo[3,4-b]pyrrole-3a-carbonyl]pyrrolidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2674609.png)